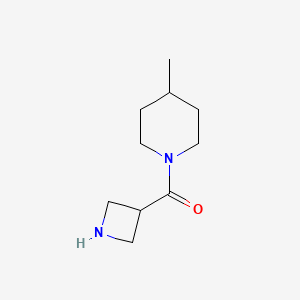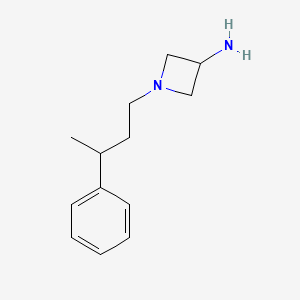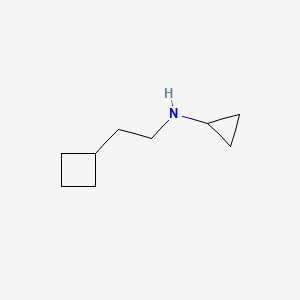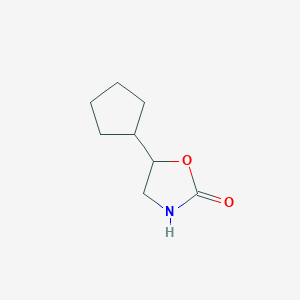![molecular formula C9H9N3O B1488014 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one CAS No. 1936047-52-7](/img/structure/B1488014.png)
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one
Overview
Description
The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 175.19 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H9N3O . The InChI code for this compound is 1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
The compound “this compound” is a pale-yellow to yellow-brown solid .Scientific Research Applications
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine has demonstrated versatility as a scaffold in the design of kinase inhibitors. This heterocyclic compound can bind to the hinge region of kinases in multiple modes, making it a recurrent motif in patents for kinase inhibition. Its dual elements resembling both pyrrolo[2,3-b]pyridine and indazole allow for varied kinase binding modes, contributing to its application in creating potent and selective kinase inhibitors. The patent literature from 2008 to the present includes numerous claims for this scaffold across a broad range of kinase targets, highlighting its advantage in terms of intellectual property, inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).
Chemical Inhibitors of Cytochrome P450 Isoforms
While not directly mentioning 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one, research on chemical inhibitors of cytochrome P450 isoforms reflects the broader context of utilizing heterocyclic compounds in drug metabolism and interaction studies. Selective inhibitors play a crucial role in understanding the involvement of specific CYP isoforms in drug metabolism, highlighting the importance of structural diversity in synthesizing effective inhibitors (Khojasteh et al., 2011).
Heterocyclic N-oxide Molecules
The synthesis and application of heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds, showcase the significance of heterocyclic motifs in organic synthesis, catalysis, and drug development. These compounds serve as versatile intermediates in forming metal complexes, designing catalysts, and developing medicinal applications with activities against cancer, bacterial infections, and inflammation (Li et al., 2019).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, which share structural similarities with pyrazolo[3,4-b]pyridines, have been investigated for their potential therapeutic significance in treating various diseases. This exploration underscores the medicinal relevance of pyrazolo-derived compounds across a spectrum of biological activities, further reinforcing the utility of such heterocyclic compounds in drug discovery (Chauhan & Kumar, 2013).
Safety and Hazards
The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
properties
IUPAC Name |
1-pyrazolo[3,4-b]pyridin-1-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFVTGSPNKRVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(C=CC=N2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)


![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)



